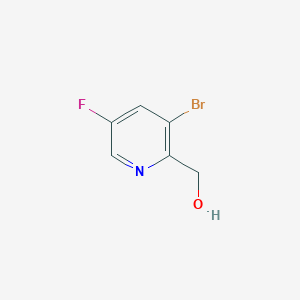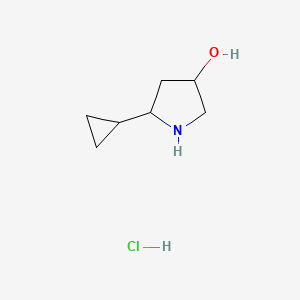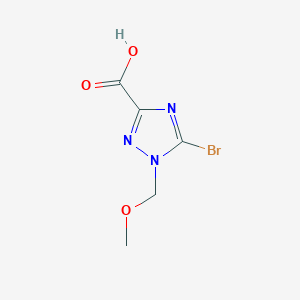
(3-Bromo-5-fluoropyridin-2-yl)methanol
Descripción general
Descripción
(3-Bromo-5-fluoropyridin-2-yl)methanol, also known as BFMP, is an important organic compound used in a variety of scientific research applications. It is a highly reactive compound and has a unique chemical structure, which makes it attractive for a variety of applications. BFMP is used in a wide range of fields, including organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
(3-Bromo-5-fluoropyridin-2-yl)methanol: is a valuable precursor in the synthesis of fluorinated pyridines . These compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these molecules often leads to reduced basicity and lower reactivity compared to their chlorinated and brominated analogs. This makes them suitable for selective synthesis processes.
Pharmaceutical Research
In pharmaceutical research, fluorinated compounds like (3-Bromo-5-fluoropyridin-2-yl)methanol are used to develop new drugs . The introduction of fluorine atoms into lead structures can significantly alter the biological activity of a compound, making it more potent or selective for its target.
Agricultural Chemistry
The compound is used in the development of new agricultural products, such as herbicides and insecticides . The fluorine atoms introduced into these molecules can improve their physical, biological, and environmental properties.
Material Science
In material science, (3-Bromo-5-fluoropyridin-2-yl)methanol can be utilized to synthesize materials with specific fluorinated structures . These structures can impart desirable properties such as resistance to solvents and thermal stability.
Analytical Chemistry
This compound can serve as a standard or reagent in analytical chemistry applications . Its well-defined structure and properties allow for its use in various analytical methods, including chromatography and spectroscopy.
Chemical Synthesis
(3-Bromo-5-fluoropyridin-2-yl)methanol: is a versatile building block in chemical synthesis . It can be used to construct complex molecules for research in organic and medicinal chemistry.
Radiobiology
The compound may also find applications in radiobiology, particularly in the synthesis of 18 F-substituted pyridines . These fluorine-18 labeled compounds are potential imaging agents for various biological applications, including cancer research.
Environmental Science
Lastly, in environmental science, researchers can use (3-Bromo-5-fluoropyridin-2-yl)methanol to study the environmental fate of fluorinated organic compounds . Understanding the degradation and persistence of such compounds is crucial for assessing their environmental impact.
Mecanismo De Acción
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of (3-Bromo-5-fluoropyridin-2-yl)methanol with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Bromo-5-fluoropyridin-2-yl)methanol. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C . This suggests that moisture and temperature could affect its stability and efficacy.
Propiedades
IUPAC Name |
(3-bromo-5-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPVJCOEUKZCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295016 | |
| Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-fluoropyridin-2-yl)methanol | |
CAS RN |
1227601-88-8 | |
| Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluoro-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)



![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)


![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)




![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)